"6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine" melting point and boiling point
"6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine" melting point and boiling point
CAS Registry Number: 1227511-58-1 Formula: C₆H₂ClF₄N Molecular Weight: 199.53 g/mol [1][2]
Executive Summary
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a highly specialized fluorinated heterocyclic intermediate used primarily in the synthesis of next-generation agrochemicals and pharmaceuticals.[2] Characterized by its unique substitution pattern—featuring a trifluoromethyl group at the C2 position, a fluorine atom at C3, and a reactive chlorine at C6—this molecule serves as a versatile electrophilic scaffold. Its structural motif is particularly valued for modulating lipophilicity and metabolic stability in bioactive compounds, making it a critical building block for kinase inhibitors and herbicidal agents.
Physicochemical Characterization
The physical properties of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine are dictated by the electron-withdrawing nature of its three halogenated substituents. The presence of the trifluoromethyl (
Table 1: Key Physical Properties
| Property | Value / Description | Note |
| Physical State | Liquid | At standard temperature and pressure (STP).[2] |
| Boiling Point | 144.6°C ± 35.0°C | Predicted value (760 mmHg).[2] Typically distilled under reduced pressure in industrial settings. |
| Melting Point | < 20°C | Liquid at room temperature; exact freezing point not widely reported in public literature.[2] |
| Density | ~1.52 g/cm³ | Estimated based on structural analogs (e.g., 2,6-dichloro-3-(trifluoromethyl)pyridine).[2] |
| Solubility | Immiscible in water; Soluble in DCM, EtOAc, MeOH | High solubility in organic solvents due to lipophilic fluorination.[2] |
| Appearance | Colorless to pale yellow liquid | May darken upon oxidation or prolonged storage.[2] |
Thermodynamic & Structural Analysis
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Boiling Point Logic: The predicted boiling point of ~145°C is consistent with similar tris-substituted pyridines.[2] For comparison, the isomer 2-Fluoro-6-(trifluoromethyl)pyridine boils at 143°C. The introduction of the C3-fluorine atom adds minor molecular weight but significantly alters the dipole moment, potentially lowering volatility slightly compared to non-fluorinated analogs.[2]
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Reactivity Profile: The C6 position is activated for
reactions due to the para relationship with the electron-withdrawing fluorine at C3 and the ortho relationship with the ring nitrogen. This makes the chlorine atom the primary handle for derivatization.
Synthesis & Manufacturing Methodologies
The synthesis of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine typically employs Halogen Exchange (Halex) or Direct Fluorination strategies.[2] Due to the difficulty of selectively introducing fluorine at the C3 position while maintaining a C2-trifluoromethyl group, multi-step pathways are common.
Primary Synthetic Pathway (Halex Strategy)
A prevalent industrial approach involves the fluorination of perchlorinated pyridine precursors. The synthesis likely proceeds via the selective fluorination of 2,3,6-trichloro-pyridine or a related intermediate, followed by trifluoromethylation or functional group interconversion.
Step-by-Step Protocol (Conceptual Workflow):
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Precursor Selection: Start with 2,3-Dichloro-6-(trifluoromethyl)pyridine or a trichloromethyl analog.[2]
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Fluorination (Halex): Reaction with anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (e.g., Sulfolane or DMSO) at elevated temperatures (140–180°C).
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Purification: Fractional distillation is required to separate the target 3-fluoro isomer from over-fluorinated byproducts.
Visualizing the Synthesis Logic
Figure 1: Conceptual synthesis pathway illustrating the introduction of the trifluoromethyl group onto a halogenated pyridine scaffold.
Applications in Drug Discovery & Agrochemicals
This molecule is a "privileged structure" in medicinal chemistry. The specific arrangement of halogens allows it to serve as a core scaffold for:
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Kinase Inhibitors (Oncology):
-
The pyridine ring mimics the adenine base of ATP, allowing it to bind into the ATP-binding pocket of kinase enzymes.
-
The C2-Trifluoromethyl group provides metabolic stability (blocking oxidation) and hydrophobic interactions within the enzyme pocket.
-
Recent Patent Utility: Used as an intermediate in the synthesis of Quinolinone and Naphthyridinone derivatives (WO2024149378A1), which are explored as therapeutic agents for proliferative diseases.
-
-
Herbicides (Agrochemicals):
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Fluorinated pyridines are key components in Picolinafen-type herbicides.[2]
-
The C6-Chlorine allows for the coupling of aryl ethers or amines, linking the pyridine headgroup to the rest of the herbicide molecule.
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Experimental Handling & Safety
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Handling Protocol
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Personal Protective Equipment (PPE): Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat. Work inside a chemical fume hood.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. The compound is stable but may degrade if exposed to moisture or strong bases over time.
-
Spill Management: Absorb with an inert material (vermiculite or sand). Do not use combustible materials like sawdust.
Quality Control (QC) Parameters
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HPLC Purity: >98.0% (Area %).
-
Identity Verification:
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¹H NMR: Characteristic splitting pattern of the pyridine proton (coupling with Fluorine).
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¹⁹F NMR: Distinct signals for the
group (~ -68 ppm) and the aromatic Fluorine (~ -120 ppm).[2]
-
References
-
ChemSRC. (2025). 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine Physical Properties and Supplier Data. Retrieved from [2]
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Google Patents. (2024). WO2024149378A1 - Quinolinone and Naphthyridinone Compounds and Their Uses.[2] Retrieved from
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Ambeed. (2025). Safety Data Sheet: 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from
-
PubChem. (2025). Compound Summary for 2-Chloro-6-(trifluoromethyl)pyridine (Isomer Analog). Retrieved from
Sources
- 1. 855836-62-3,2-Bromo-3-chlorophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 3. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]

